1-Cyclohexyl-3-(3,3-diphenylpropyl)urea
Description
1-Cyclohexyl-3-(3,3-diphenylpropyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 3,3-diphenylpropyl moiety on the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities and structural versatility.
Properties
Molecular Formula |
C22H28N2O |
|---|---|
Molecular Weight |
336.5g/mol |
IUPAC Name |
1-cyclohexyl-3-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C22H28N2O/c25-22(24-20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,23,24,25) |
InChI Key |
WTOAQUSOOSSPTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Soluble Epoxide Hydrolase Inhibition
Research indicates that 1-cyclohexyl-3-(3,3-diphenylpropyl)urea derivatives can act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have several beneficial cardiovascular effects. A study reported the synthesis and biological evaluation of several urea derivatives, demonstrating their potential as sEH inhibitors by using quantitative structure-activity relationship (QSAR) models to predict their efficacy .
2. Antineoplastic Activity
The compound's structural characteristics make it a candidate for developing antineoplastic agents. Urea derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, modifications to the urea structure can enhance its interaction with specific biological targets involved in cancer pathways .
Biological Research Applications
1. Drug Design and Development
The unique structure of this compound allows it to be utilized in drug design frameworks aimed at developing new therapeutic agents. Its ability to form hydrogen bonds and hydrophobic interactions makes it suitable for targeting various receptors and enzymes .
2. Virtual Screening Techniques
The compound has been used in virtual screening studies to identify potential CCR5 antagonists. Researchers employed computational methods to evaluate the binding affinity of various derivatives, leading to the identification of promising candidates for further development .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural variations among 1-Cyclohexyl-3-(3,3-diphenylpropyl)urea and related compounds:
Key Observations :
- Cyclohexyl vs. Phenyl : The cyclohexyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to the phenyl group in 1-(3,3-diphenylpropyl)-3-phenylurea. This may improve membrane permeability but reduce aqueous solubility.
- Diphenylpropyl vs.
Physicochemical Properties
- Hydrogen Bonding: The urea core enables strong hydrogen-bond donor/acceptor interactions, a feature shared across all analogs. However, substituents like the hydroxyl group in may introduce additional polarity .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely reported method involves the reaction of cyclohexylamine with 3,3-diphenylpropyl isocyanate under anhydrous conditions. The nucleophilic attack of the amine on the electrophilic carbon of the isocyanate forms a urea linkage via a carbamate intermediate.
Experimental Protocol
In a typical procedure:
-
Cyclohexylamine (1.0 equiv.) is dissolved in dry dichloromethane (DCM) under nitrogen.
-
3,3-Diphenylpropyl isocyanate (1.05 equiv.) is added dropwise at 0°C.
-
The reaction is stirred at room temperature for 12–24 hours.
-
The crude product is purified via recrystallization from ethanol/water (yield: 75–85%).
Critical Parameters :
-
Excess isocyanate (1.05–1.10 equiv.) ensures complete amine consumption.
-
Anhydrous conditions prevent hydrolysis of the isocyanate to undesired amines.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from days to hours. A modified protocol utilizes a manual microwave synthesizer at 80°C for 3 hours, achieving yields comparable to traditional methods (82–88%).
Advantages :
-
Energy efficiency : 50% reduction in thermal energy input.
-
Scalability : Suitable for parallel synthesis of urea derivatives.
Catalytic Methods and Solvent Optimization
Photochemical Activation
Recent studies demonstrate the use of 4CzIPN (a photocatalyst) under blue light (456 nm) to facilitate urea formation at room temperature. This method achieves 94% yield in dimethyl sulfoxide (DMSO) with Cs₂CO₃ as a base.
Reaction Conditions :
-
Catalyst loading: 5 mol% 4CzIPN.
-
Solvent: DMSO (optimal for polar intermediates).
Solvent Screening
Data from solvent optimization studies reveal the following trends:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMSO | 94 | 24 |
| DMF | 95 | 24 |
| THF | 86 | 24 |
| Acetonitrile | 61 | 24 |
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the amine, while nonpolar solvents (toluene) result in negligible conversion.
Patent-Based Industrial Synthesis
Large-Scale Production
A patented method employs carbon monoxide and cyclic carbonic acid esters to synthesize 1,3-disubstituted ureas. Key steps include:
-
Reaction of cyclohexylamine with ethylene carbonate under CO atmosphere.
-
Heating at 90–140°C for 1–5 hours.
-
Isolation via precipitation with poor solvents (e.g., water, acetone).
Scale-Up Advantages :
-
Cost-effectiveness : Avoids expensive isocyanate precursors.
-
Safety : Reduced handling of moisture-sensitive reagents.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Traditional Coupling | 75–85 | 12–24 h | Moderate | Lab-scale |
| Microwave | 82–88 | 3 h | High | Parallel |
| Photochemical | 94 | 24 h | High | Lab-scale |
| Patent | 70–80 | 1–5 h | Low | Industrial |
Trade-Offs :
-
Microwave and photochemical methods offer high yields but require specialized equipment.
-
Industrial methods prioritize cost and scalability over maximum yield.
Q & A
Q. What are the established synthetic routes for 1-cyclohexyl-3-(3,3-diphenylpropyl)urea, and how can reaction conditions be optimized?
CDPU is synthesized via nucleophilic substitution between cyclohexylamine and 3,3-diphenylpropyl isocyanate. Key steps include:
- Isocyanate preparation : Reacting 3,3-diphenylpropylamine with phosgene or safer equivalents (e.g., triphosgene) under anhydrous conditions .
- Urea formation : Combining the isocyanate with cyclohexylamine in a polar aprotic solvent (e.g., THF) at 0–25°C.
- Purification : Column chromatography or recrystallization (solvent: ethyl acetate/hexane) yields >95% purity.
Optimization : Reaction efficiency improves with slow isocyanate addition to prevent dimerization. Monitoring via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) ensures intermediate stability .
Q. How is CDPU structurally characterized, and what analytical techniques validate its purity?
Structural validation :
- NMR :
- ¹H NMR : Peaks at δ 1.2–1.8 (cyclohexyl protons), δ 3.1–3.3 (–NH–CO–NH–), δ 7.2–7.4 (aromatic protons from diphenylpropyl) .
- ¹³C NMR : Carbonyl (C=O) at ~155 ppm; cyclohexyl carbons at 25–35 ppm .
- HRMS : Expected [M+H]⁺ = 361.2384 (C₂₈H₃₂N₂O⁺) .
Purity assessment : - HPLC : Retention time ~8.2 min (C18 column, 70% acetonitrile/water) .
- Melting point : 142–144°C (deviations suggest impurities) .
Q. What are the solubility and stability profiles of CDPU under laboratory conditions?
- Solubility :
- High in DMSO (>50 mg/mL), moderate in chloroform (10–15 mg/mL), low in water (<0.1 mg/mL).
- Solubility in ethanol improves with heating (up to 20 mg/mL at 50°C) .
- Stability :
- Stable at –20°C for >2 years.
- Degrades in aqueous buffers (pH <3 or >11) via urea bond hydrolysis; half-life at pH 7.4: ~6 months .
Advanced Research Questions
Q. How does CDPU interact with biological targets, and what are its proposed mechanisms of action?
CDPU’s urea moiety and lipophilic groups enable interactions with enzymes and receptors:
- Enzyme inhibition : Binds to catalytic sites of hydrolases (e.g., epoxide hydrolases) via hydrogen bonding (NH groups) and hydrophobic interactions (diphenylpropyl) .
- Receptor modulation : Acts as a partial agonist for G-protein-coupled receptors (GPCRs) with IC₅₀ values of 10–50 µM in cancer cell lines (e.g., MCF-7) .
Mechanistic studies : Fluorescence quenching assays show binding constants (Kₐ) of ~10⁴ M⁻¹ for serum albumin, suggesting pharmacokinetic relevance .
Q. How do structural modifications of CDPU impact its bioactivity, and what QSAR models guide optimization?
Key modifications :
- Cyclohexyl replacement : Aromatic substituents (e.g., phenyl) reduce solubility but enhance target affinity .
- Diphenylpropyl chain length : Shorter chains (C2) decrease cytotoxicity (e.g., IC₅₀ shifts from 15 µM to >100 µM in HepG2) .
QSAR insights : - LogP >4 correlates with improved blood-brain barrier penetration.
- Electron-withdrawing groups on the phenyl rings enhance enzyme inhibition (e.g., –NO₂ increases activity by 30%) .
Q. How can researchers resolve contradictions in reported biological activity data for CDPU?
Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) arise from:
- Assay conditions : Serum-free vs. serum-containing media alter compound availability.
- Cell line variability : Metabolic differences (e.g., CYP450 expression in HepG2 vs. HEK293).
Resolution strategies : - Standardize protocols (e.g., 48-h exposure, 10% FBS).
- Use orthogonal assays (e.g., ATP quantification + caspase-3 activation) .
Q. What in vitro and in vivo models are appropriate for evaluating CDPU’s therapeutic potential?
- In vitro :
- Cancer : MTT assay in MCF-7 (breast), A549 (lung).
- Neuroinflammation : Microglial BV2 cells (TNF-α/IL-6 ELISA) .
- In vivo :
- Xenografts : Nude mice with subcutaneous tumors (CDPU dosing: 20 mg/kg/day, IP).
- Toxicity : Rodent liver/kidney histopathology post 28-day exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
